3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of mild to moderate pain and inflammation. It was first synthesized in 1969 by the pharmaceutical company Merck Sharp & Dohme (MSD) and was approved by the FDA in 1978. Since then, Diflunisal has been extensively studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid inhibits the activity of COX enzymes by binding to their active site. This binding prevents the conversion of arachidonic acid into prostaglandins, which are responsible for inflammation and pain. Unlike other NSAIDs, this compound is a non-acidic NSAID, which means that it does not require an acidic environment for its absorption and can be taken with food.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and gout. This compound has also been studied for its potential neuroprotective effects, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in lab experiments is its well-established mechanism of action. It has been extensively studied for its potential applications in various fields of scientific research, and its use in lab experiments can provide valuable insights into the mechanism of action of NSAIDs. However, this compound has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in scientific research. One potential application is in the development of new NSAIDs with improved efficacy and safety profiles. This compound has been shown to have fewer gastrointestinal side effects than other NSAIDs, and its use as a template for the development of new NSAIDs could lead to the development of safer and more effective treatments for pain and inflammation. Another potential future direction is in the development of new treatments for Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease, and its use as a template for the development of new treatments could lead to the development of more effective therapies for this debilitating condition.
Métodos De Síntesis
The synthesis of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid involves the reaction of 4-(Difluoromethyl)-5-methylpyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified through crystallization.
Aplicaciones Científicas De Investigación
3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been studied for its potential applications in various fields of scientific research. One of its primary uses is as a tool for studying the mechanism of action of NSAIDs. It has been shown that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX activity, this compound can reduce inflammation and pain.
Propiedades
IUPAC Name |
3-[4-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-10(11(13)14)6-15-16(7)9-4-2-3-8(5-9)12(17)18/h2-6,11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKFEZPYTFIPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.